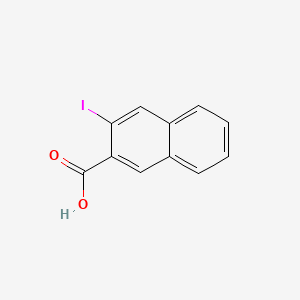

3-Iodo-2-naphthoic acid

CAS No.: 63212-42-0

Cat. No.: VC2449075

Molecular Formula: C11H7IO2

Molecular Weight: 298.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63212-42-0 |

|---|---|

| Molecular Formula | C11H7IO2 |

| Molecular Weight | 298.08 g/mol |

| IUPAC Name | 3-iodonaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) |

| Standard InChI Key | DZBGUIUMPUTEMS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I |

Introduction

Chemical Properties and Structure

3-Iodo-2-naphthoic acid is an aromatic compound with the molecular formula C11H7IO2. The presence of the iodine atom at the third position of the naphthalene ring significantly influences its chemical behavior and reactivity patterns. This compound exhibits distinct characteristics that make it valuable for various synthetic applications.

Physical Properties

The physical properties of 3-Iodo-2-naphthoic acid play a crucial role in its handling, purification, and application in research. These properties influence its solubility, stability, and reactivity in different experimental conditions.

| Property | Value |

|---|---|

| IUPAC Name | 3-iodonaphthalene-2-carboxylic acid |

| Molecular Formula | C11H7IO2 |

| Molecular Weight | 298.08 g/mol |

| CAS Number | 63212-42-0 |

| Melting Point | 214°C |

| Density | 2.02 g/cm³ |

| Solubility | Limited solubility in water; soluble in organic solvents |

| InChI Key | DZBGUIUMPUTEMS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I |

The compound's limited water solubility but good solubility in organic solvents influences its extraction and purification methods. This property is common among aromatic compounds with halogen substituents, where the hydrophobic nature of the iodine atom enhances solubility in non-polar solvents.

Structural Features

The structural characteristics of 3-Iodo-2-naphthoic acid are fundamental to understanding its chemical behavior. The naphthalene ring system consists of two fused benzene rings, creating a planar, aromatic structure. The iodine atom at position 3 and the carboxylic acid group at position 2 create unique electronic and steric effects that influence its reactivity.

The carboxylic acid group introduces acidity to the molecule, while the iodine substituent, being a good leaving group, enhances the compound's reactivity in substitution reactions. The strategic positioning of these functional groups creates a molecule with significant synthetic utility, particularly in cross-coupling reactions and the development of more complex molecular structures.

Synthesis Methods

The synthesis of 3-Iodo-2-naphthoic acid typically involves the iodination of 2-naphthoic acid through electrophilic aromatic substitution. This section explores the various synthetic approaches and reaction conditions employed to produce this compound efficiently.

Laboratory Synthesis

Chemical Reactions and Reactivity

3-Iodo-2-naphthoic acid demonstrates diverse reactivity patterns, primarily influenced by the presence of the iodine atom and the carboxylic acid functional group. Understanding these reactions is essential for its application in chemical synthesis and pharmaceutical development.

Substitution Reactions

Biological Activities

The biological properties of 3-Iodo-2-naphthoic acid have attracted significant research interest, particularly in the fields of antimicrobial resistance and cancer treatment. This section examines the compound's biological activities and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that 3-Iodo-2-naphthoic acid exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes. This activity makes the compound a candidate for developing new antibacterial agents, particularly in addressing antimicrobial resistance challenges.

Anticancer Activity

3-Iodo-2-naphthoic acid has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

-

Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

-

Reactive Oxygen Species (ROS) Generation: It increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

These properties suggest potential applications in cancer therapy, particularly when incorporated into more complex drug structures or delivery systems.

Enzyme Inhibition

Studies have indicated that 3-Iodo-2-naphthoic acid and its derivatives can interact with various enzymes and receptors, including:

-

NMDA Receptors: Certain derivatives show inhibition of NMDA receptor activity, which is crucial for neurotransmission and implicated in neurodegenerative diseases.

-

Enzyme Inhibition: The compound may influence enzyme activity, which is crucial for understanding its pharmacological effects.

These interactions provide insights into the compound's potential applications in treating neurological disorders and other pathological conditions.

Research Applications

3-Iodo-2-naphthoic acid serves as a valuable tool in various research fields, offering unique properties that enable its application in pharmaceutical development, chemical synthesis, and materials science.

Pharmaceutical Applications

In pharmaceutical research, 3-Iodo-2-naphthoic acid functions as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential anti-inflammatory and antimicrobial properties, making them candidates for drug development. Studies have shown that structural modifications can enhance biological activity, particularly in inhibiting specific enzymes or receptors in the body.

Chemical Synthesis Applications

The compound is extensively utilized in various synthetic pathways due to its susceptibility to nucleophilic substitution reactions. The presence of the iodine atom allows for diverse chemical transformations, facilitating the creation of novel compounds with tailored properties. This versatility makes 3-Iodo-2-naphthoic acid a valuable building block in organic synthesis.

Materials Science Applications

Emerging research suggests potential applications of 3-Iodo-2-naphthoic acid derivatives in materials science, particularly in developing metal-organic frameworks (MOFs). The iodine atom can act as a coordination site for metals like Cu(I) or Pd(II), enabling the synthesis of MOFs with unique properties. These materials can be characterized by their porosity and potential catalytic activity in cross-coupling reactions.

Comparison with Similar Compounds

Understanding how 3-Iodo-2-naphthoic acid compares to structurally related compounds provides valuable insights into its unique properties and applications. This comparison highlights the specific contributions of the iodine substituent to the compound's chemical and biological behavior.

Comparison with Halogenated Analogs

The table below compares 3-Iodo-2-naphthoic acid with other halogenated derivatives of 2-naphthoic acid:

| Compound | Molecular Weight (g/mol) | Reactivity in Coupling Reactions | Biological Activity |

|---|---|---|---|

| 3-Iodo-2-naphthoic acid | 298.08 | High | Significant antimicrobial and anticancer properties |

| 3-Bromo-2-naphthoic acid | 251.08 | Moderate | Moderate biological activity |

| 3-Chloro-2-naphthoic acid | 206.63 | Low | Limited biological activity |

| 2-Naphthoic acid (unsubstituted) | 172.18 | Very low | Minimal biological activity |

This comparison demonstrates that the iodine substituent significantly enhances the compound's reactivity in coupling reactions and contributes to its biological activities. The larger size and higher polarizability of the iodine atom, compared to other halogens, influence these properties.

Position Isomers

The position of the iodine substituent on the naphthalene ring significantly affects the compound's properties. Comparing 3-Iodo-2-naphthoic acid with other iodinated isomers reveals distinct differences in reactivity, stability, and biological activity. The specific arrangement of the iodine atom at position 3 and the carboxylic acid at position 2 creates unique electronic effects that influence the compound's behavior in chemical reactions and biological systems.

Current Research Trends and Future Directions

Research on 3-Iodo-2-naphthoic acid continues to evolve, with emerging applications and improved synthetic methodologies expanding its utility in various scientific fields.

Emerging Applications

Recent research has identified potential new applications for 3-Iodo-2-naphthoic acid, including:

-

Development of photoactive materials utilizing the compound's unique electronic properties

-

Creation of novel drug delivery systems incorporating the compound's structure

-

Application in asymmetric synthesis as a chiral building block

-

Utilization in developing new imaging agents for medical diagnostics

Methodological Advances

Improvements in synthetic methodologies for 3-Iodo-2-naphthoic acid focus on:

-

Developing more regioselective iodination procedures

-

Implementing greener synthesis approaches with reduced environmental impact

-

Enhancing purification techniques for higher purity yields

-

Scaling up synthesis for industrial applications while maintaining quality control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume